2-(Thiophen-2-ylthio)succinic acid
Description
2-(Thiophen-2-ylthio)succinic acid is a sulfur-containing derivative of succinic acid, featuring a thiophene ring linked via a thioether bond to the succinic acid backbone. This compound is of interest due to its structural hybrid of a heterocyclic thiophene moiety and a dicarboxylic acid, which may confer unique physicochemical and bioactive properties.
Properties
CAS No. |
3807-43-0 |
|---|---|
Molecular Formula |
C8H8O4S2 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
2-thiophen-2-ylsulfanylbutanedioic acid |
InChI |
InChI=1S/C8H8O4S2/c9-6(10)4-5(8(11)12)14-7-2-1-3-13-7/h1-3,5H,4H2,(H,9,10)(H,11,12) |
InChI Key |
XJPYNLPDHCIDDI-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)SC(CC(=O)O)C(=O)O |
Canonical SMILES |
C1=CSC(=C1)SC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(thiophen-2-ylthio)succinic acid with key analogs, focusing on synthesis, molecular properties, and applications:
2-(1,3-Benzothiazol-2-ylthio)succinic Acid
- Structure : Replaces the thiophene ring with a benzothiazole group.
- Synthesis : Produced via coupling reactions with 4-phenylpiperazines or morpholine, similar to thiophene derivatives, but yields vary due to steric and electronic effects of the benzothiazole substituent .
- Applications : Marketed as a corrosion inhibitor (e.g., Irgacor 252LD) and industrial chemical. The global market for this compound is projected to grow due to demand in polymer stabilization and coatings .
- Key Differences : Benzothiazole’s aromaticity and electron-withdrawing nature enhance thermal stability compared to thiophene-based analogs, making it preferable in high-temperature industrial processes .
2-(Thiophen-2-yl)acetic Acid
- Structure : Features an acetic acid group instead of succinic acid.
- Bioactivity : Serves as a lead compound for mPGES-1 inhibition (anti-inflammatory target) with IC₅₀ values in the micromolar range .
- Key Differences : The shorter carboxylic acid chain reduces molecular weight (142.18 g/mol vs. ~240 g/mol for succinic acid derivatives), improving membrane permeability but limiting hydrogen-bonding interactions critical for target binding .
2-(Substituted Benzylidene)succinic Acids
- Structure : Incorporates benzylidene substituents at the succinic acid core.
- Computational Insights: Bioactivity: (E)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid shows superior anti-inflammatory activity (predicted IC₅₀: 0.12 μM) compared to non-substituted analogs due to enhanced hydrophobic interactions . Toxicity: Substituted benzylidenes exhibit lower hepatotoxicity risk (Osiris toxicity score: −0.12 vs. −0.45 for thiophene derivatives), attributed to reduced reactive sulfur intermediates .
Pharmacological Potential
- Anticonvulsant Activity : Thiophene-succinic acid derivatives (e.g., compound 3 in ) demonstrated seizure inhibition in rodent models (ED₅₀: 45 mg/kg), comparable to benzothiazole analogs but with higher metabolic stability .
- Anti-inflammatory Targets : Thiophene-based succinic acids show moderate COX-2 inhibition (30–40% at 10 μM), whereas benzothiazole derivatives achieve >60% inhibition due to enhanced π-π stacking with the enzyme’s active site .
Industrial Relevance
- Production Methods: Bio-based succinic acid production (e.g., via Actinobacillus succinogenes) highlights the economic viability of succinic acid derivatives, with a projected 20.4% ROI for industrial-scale plants .
- Market Data : 2-(1,3-Benzothiazol-2-ylthio)succinic acid dominates the niche market for specialty corrosion inhibitors, with a 2017–2022 CAGR of 8.5% . In contrast, thiophene derivatives remain underdeveloped commercially, likely due to synthesis complexity and regulatory hurdles .
Structural and Functional Data Tables
*Predicted using Molinspiration Cheminformatics .
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